

Bindarit Profile and Mechanism of Action

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Compound Focus: Bindarit

CAS No.: 130641-38-2

Cat. No.: S521269

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The table below summarizes the core information about **Bindarit**.

Attribute	Description
Alternative Names	AF-2838 [1]
Chemical Class	Indazoles; Small molecules [1]
Originator	Angelini Group [1]
Molecular Entity	New Chemical Entity [1]
Status in LN	Discontinued (Phase II) [1]
Primary MoA	Selective inhibitor of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) synthesis [2]
Additional MoA	Modulator of Fatty Acid-Binding Protein 4 (FABP4); promotes its nuclear translocation [3]

Preclinical Efficacy in Murine Lupus Models

A key preclinical study demonstrated **Bindarit**'s potential benefits in a murine model of lupus (NZB/W mice) [4]. The main findings are summarized below.

Parameter	Findings in Bindarit-Treated vs. Vehicle-Treated Mice
Study Initiation	2 months of age (pre-disease onset) [4]
Proteinuria Onset	Significantly delayed (e.g., 8 months: 7% vs. 60% proteinuric) [4]
Renal Function	Protected from impairment (BUN at 8 months: 30 ± 3 vs. 127 ± 42 mg/dl) [4]
Anti-DNA Antibodies	Appearance was retarded [4]
Survival	Significantly prolonged (e.g., 10 months: 87% vs. 40%) [4]
Histology	Limited glomerular hypercellularity, interstitial inflammation, and tubular damage [4]
Proposed Mechanism	Completely prevented renal MCP-1 mRNA up-regulation [4]
Later Intervention	Effective when started at 4.5 months; effect was dose-dependent [4]
Steroid Combination	Combined therapy with low-dose methylprednisolone further improved survival [4]

Experimental Protocols from Key Studies

For your experimental design reference, here are methodologies from foundational studies.

In Vitro Protocol: Mechanism in Human Monocytic Cells [3]

This protocol elucidates **Bindarit**'s interaction with FABP4.

- **Cell Line:** Human monocytic MonoMac-6 (MM-6) cells.
- **Stimulation:** Lipopolysaccharide (LPS).
- **Bindarit Treatment:** 300 μ M, administered for 20 hours.

- **Key Assessments:**

- **Cytokine Measurement:** MCP-1 and IL-8 levels in supernatant (ELISA).
- **Target Interaction:** Competitive binding assays with [³H]-oleic acid on FABP4.
- **Cellular Localization:** Immunofluorescence microscopy to assess FABP4 nuclear translocation.
- **Pathway Inhibition:** Use of selective inhibitors (BMS309403 for FABP4; T0070907 for PPAR γ).

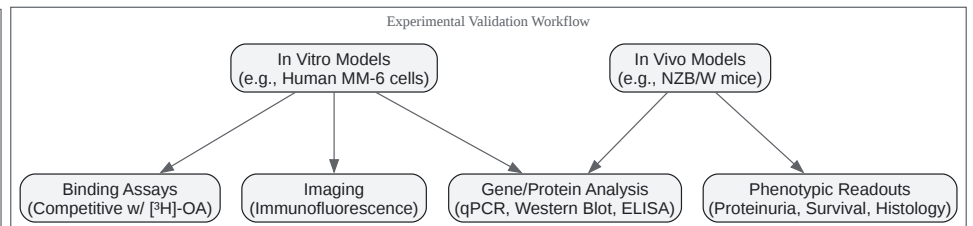
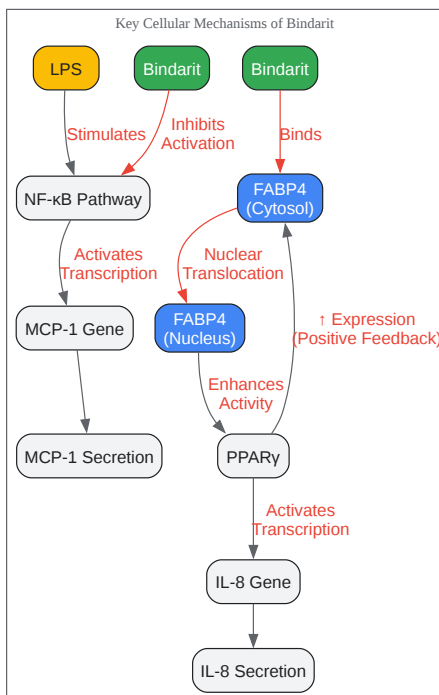
In Vivo Protocol: Efficacy in NZB/W Lupus-Prone Mice [4]

This protocol established the proof-of-concept for lupus nephritis.

- **Animal Model:** Female NZB/W F1 mice.
- **Bindarit Administration:**
 - **Early Intervention:** 50 mg/kg/day, orally, starting at 2 months of age.
 - **Delayed Intervention:** 0.25% or 0.5% medicated diet, starting at 4.5 months of age.
- **Combination Therapy:** **Bindarit** (0.5% diet) combined with methylprednisolone (1.5 mg/kg, i.p.).
- **Key Endpoints:**
 - **Urinalysis:** Proteinuria development (≥ 100 mg/dl).
 - **Serology:** Blood Urea Nitrogen (BUN) and anti-dsDNA antibodies.
 - **Survival:** Monitoring over time.
 - **Histopathology:** Kidney histology for inflammation and damage.
 - **Molecular Analysis:** Renal MCP-1 mRNA expression by Northern blot.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the key cellular mechanisms of **Bindarit** and the workflow for validating its activity, based on the described protocols.



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This diagram maps the two primary mechanisms of action and the corresponding experiments used to confirm them [3]. The left side shows that **Bindarit** inhibits MCP-1 by suppressing NF- κ B pathway activation. The right side shows its modulatory role: by binding to FABP4 in the cytosol, **Bindarit** promotes its translocation to the nucleus, where it enhances PPAR γ activity, leading to increased IL-8 expression and a positive feedback loop on FABP4 expression [3].

Status and Future Research Directions

Despite promising preclinical results, **Bindarit**'s clinical development for lupus nephritis and other conditions like rheumatoid arthritis and coronary restenosis is listed as **Discontinued** [1]. A phase II trial for coronary stent restenosis was completed but did not meet its primary endpoint, though it suggested a favorable effect on the vessel wall and demonstrated a good safety profile [2].

Current clinical management of lupus nephritis, as per the 2024 KDIGO guidelines, has moved towards recommending triple immunosuppressive regimens that may include calcineurin inhibitors (like voclosporin) or belimumab in combination with mycophenolate or cyclophosphamide [5]. The research focus on chemokine pathways in lupus continues, as evidenced by recent reviews, but now targets more specific receptors like CCRs [6].

The available data on **Bindarit** provides a compelling case study of targeting the MCP-1/CCR2 axis in autoimmune kidney disease. While it is no longer a clinical candidate, its unique dual mechanism involving both chemokine inhibition and FABP4 modulation remains a valuable reference for your research into novel therapeutic pathways for lupus nephritis.

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